2-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)-4H-chromen-4-one
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Overview
Description
2-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)-4H-chromen-4-one is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique combination of a spirocyclic amine and a chromenone moiety, which imparts distinct chemical and biological properties. The spirocyclic structure is known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry and drug design.
Mechanism of Action
Spiro Compounds
The compound belongs to a class of organic compounds known as spiro compounds. These compounds are characterized by their unique structure, where two or more rings share a single atom . This shared atom, known as the spiro atom, is typically a quaternary carbon atom . Spiro compounds exhibit intriguing conformational and configurational aspects, and their stereochemistry has been extensively investigated .
Dioxaspiro
The compound contains a 1,5-dioxa-9-azaspiro[5.5]undecane moiety . Compounds with this moiety have been reported to show various biological activities .
Preparation Methods
The synthesis of 2-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the spirocyclic amine, 1,5-dioxa-9-azaspiro[5.5]undecane, which can be synthesized through a cyclization reaction involving a diol and an amine . The chromenone moiety is then introduced through a condensation reaction with an appropriate chromenone precursor . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
2-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Scientific Research Applications
2-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)-4H-chromen-4-one has several scientific research applications:
Comparison with Similar Compounds
2-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)-4H-chromen-4-one can be compared with other spirocyclic compounds and chromenone derivatives:
1,5-dioxa-9-azaspiro[5.5]undecane: This compound shares the spirocyclic amine structure but lacks the chromenone moiety, resulting in different chemical and biological properties.
4H-chromen-4-one: This compound contains the chromenone moiety but lacks the spirocyclic amine structure, leading to distinct reactivity and applications.
Spiro[5.5]undecane derivatives: These compounds have similar spirocyclic structures but may contain different functional groups, influencing their stability and reactivity.
Properties
IUPAC Name |
2-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c20-14-12-16(24-15-5-2-1-4-13(14)15)17(21)19-8-6-18(7-9-19)22-10-3-11-23-18/h1-2,4-5,12H,3,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFWGILKMBYRTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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